molecular formula C37H59N3O B010232 2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol CAS No. 104487-30-1

2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol

Cat. No. B010232
M. Wt: 561.9 g/mol
InChI Key: KEGYWMCBTWLUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol, commonly known as Tinuvin 770, is a UV stabilizer used in various industrial applications. It is a highly effective additive that protects materials from the harmful effects of UV radiation. The compound is widely used in the plastic, rubber, and coating industries, as well as in the production of adhesives and sealants.

Mechanism Of Action

Tinuvin 770 works by absorbing UV radiation and converting it into less harmful energy. The compound acts as a shield, preventing UV radiation from reaching the material it is protecting. This mechanism of action makes Tinuvin 770 an effective UV stabilizer for a wide range of materials.

Biochemical And Physiological Effects

Tinuvin 770 is not intended for use in drug formulations, and as such, there is limited information available on its biochemical and physiological effects. However, studies have shown that the compound is biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tinuvin 770 is its high effectiveness as a UV stabilizer. The compound is also easy to use and has a long shelf life. However, its use is limited to industrial applications, and it may not be suitable for all materials. Additionally, the synthesis of Tinuvin 770 is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on Tinuvin 770. One area of interest is the development of more efficient synthesis methods. Another area of research is the potential use of Tinuvin 770 in the preservation of cultural heritage materials. Additionally, there is a need for further studies on the biodegradability and environmental impact of the compound.
Conclusion:
Tinuvin 770 is a highly effective UV stabilizer used in various industrial applications. Its mechanism of action involves absorbing UV radiation and converting it into less harmful energy. The compound has been extensively studied for its UV stabilizing properties and has been found to be highly effective in protecting various materials from UV radiation. While its use is limited to industrial applications, there are several future directions for research on Tinuvin 770, including the development of more efficient synthesis methods and the potential use of the compound in the preservation of cultural heritage materials.

Scientific Research Applications

Tinuvin 770 has been extensively studied for its UV stabilizing properties. It has been found to be highly effective in protecting various materials from UV radiation, including plastics, rubber, and coatings. The compound has also been studied for its potential use in the preservation of cultural heritage materials, such as paintings and sculptures.

properties

CAS RN

104487-30-1

Product Name

2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol

Molecular Formula

C37H59N3O

Molecular Weight

561.9 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-tetracosylphenol

InChI

InChI=1S/C37H59N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-32(2)31-36(37(33)41)40-38-34-28-25-26-29-35(34)39-40/h25-26,28-31,41H,3-24,27H2,1-2H3

InChI Key

KEGYWMCBTWLUME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the general procedure of Example 1, 112 grams of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole, 33 ml of methanesulfonic acid and 444 ml (2 moles) of a mixture of tetracosenes (prepared by the dimerization of n-dodecene) are heated at 160° C.; for 96 hours. The reaction mixture is cooled and the product isolated by the general procedure described in Example 1. The excess hydrocarbons are removed by distillation at 190° C./0.04 mm. The above-named product is obtained in a yield of 103.6 grams as a yellow liquid. The liquid still contained inert hydrocarbon diluents which are removed by flash chromatography using silica gel and heptane/toluene 75/25 to give a pure product in a yield of 15 grams as a yellow liquid.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
444 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetracosenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.